molecular formula C8H7Cl2NO4S B1418487 Methyl 3,5-dichloro-2-sulfamoylbenzoate CAS No. 1099660-62-4

Methyl 3,5-dichloro-2-sulfamoylbenzoate

Cat. No. B1418487
M. Wt: 284.12 g/mol
InChI Key: GPRNWKNXIFHGTN-UHFFFAOYSA-N
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Description

Methyl 3,5-dichloro-2-sulfamoylbenzoate is a chemical compound with potential applications in scientific research. It is a sulfonamide derivative that has been synthesized using various methods.

Scientific Research Applications

Anticonvulsant Activity

Methyl 3,5-dichloro-2-sulfamoylbenzoate and related compounds have been studied for their potential anticonvulsant activities. Research indicates that electronic effects, in addition to steric factors, may significantly influence the anticonvulsant activity of alkyl o-sulfamoylbenzoates. This includes studies on various esters of 4-bromo-2-sulfamoylbenzoic acid and 4-chloro-2-sulfamoylbenzoic acid, which have shown varying degrees of anticonvulsant activity in pharmacological testing on mice (Hamor & Reavlin, 1967), (Hamor & Farraj, 1965).

Reactivity and Potential for Herbicide Development

A study on the reactivity of methyl dichlorobenzoates, which are structurally similar to methyl 3,5-dichloro-2-sulfamoylbenzoate, with sulfur-centered nucleophiles revealed potential applications in the development of herbicides. These reactions, through the SRN1 mechanism in liquid ammonia, led to the formation of products with potential as less toxic herbicides (Uranga et al., 2012).

Structural and Chemical Analysis

Research has also focused on the structural and chemical analysis of compounds containing sulfamoylbenzoate. For instance, studies on the structure of 2-methyl-4-oxopentan-2-aminium 2-sulfamoylbenzoate revealed insights into intramolecular and intermolecular hydrogen bonding, forming specific ring motifs and contributing to the overall stability of the structure (Rafique et al., 2009).

Antiglaucoma Activity

Compounds related to methyl 3,5-dichloro-2-sulfamoylbenzoate have been synthesized and evaluated for their potential antiglaucoma activity. Studies on pyridin-2-ylmethanaminium 2,4-dichloro-5-sulfamoylbenzoate and a mixed-ligand Zn(II) complex showed promising results as inhibitors of human carbonic anhydrase isoenzymes, suggesting potential applications in the treatment of glaucoma (Yenikaya et al., 2010).

Neuroleptic Agents

The study of neuroleptic agents involving 3,5-disubstituted compounds related to methyl 3,5-dichloro-2-sulfamoylbenzoate has shown potential in the development of new psychiatric medications. These studies highlight the significance of certain substituents in enhancing the potency of such compounds (de Paulis et al., 1986).

properties

IUPAC Name

methyl 3,5-dichloro-2-sulfamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO4S/c1-15-8(12)5-2-4(9)3-6(10)7(5)16(11,13)14/h2-3H,1H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRNWKNXIFHGTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,5-dichloro-2-sulfamoylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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